molecular formula C11H15N3O7 B1299822 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide CAS No. 53784-33-1

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Cat. No. B1299822
CAS RN: 53784-33-1
M. Wt: 301.25 g/mol
InChI Key: LMAJKBXVWKPVDF-LMLFDSFASA-N
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Description

The compound "2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide" is a derivative of xylopyranose, which is a sugar molecule with a five-membered ring structure. The acetyl groups at positions 2, 3, and 4 indicate that these hydroxyl groups have been modified with acetyl groups, and the azide functional group is attached to the sugar ring, likely at the anomeric carbon. This type of compound is of interest due to its potential applications in glycosylation reactions, which are crucial for the synthesis of complex carbohydrates and glycoconjugates.

Synthesis Analysis

The synthesis of related compounds often involves selective tosylation, acetylation, and displacement reactions. For example, the synthesis of "methyl 4-O-acetyl-3-azido-2,3,6-trideoxy-6-iodo-alpha-D-arabino-hexopyranoside" involves selective tosylation followed by acetylation and nucleophilic displacement with sodium iodide . Similarly, the synthesis of "3-amino-2,3,6-trideoxy-l-xylo-hexopyranose derivatives" starts from a methyl 2,6-dideoxy-beta-l-lyxo-hexopyranoside and involves a sequence of tosylation, azide treatment, and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of "2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide."

Molecular Structure Analysis

The molecular structure of compounds similar to "2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide" has been determined using X-ray crystallography. For instance, "isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-D-xylopyranoside" has been found to have a monoclinic crystal structure with specific cell dimensions and a 4C1 conformation . The acetyl groups in these molecules typically adopt a planar, (S)-cis configuration, which is common in per-O-acetylated aldopyranosides .

Chemical Reactions Analysis

The azide group in such compounds is reactive and can undergo various chemical transformations. For example, azide reduction can lead to O→N-acetyl migration, as seen in the synthesis of "N-acetyl-N-(3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-beta-D-arabino-hexopyranosyl) amine" . Additionally, glycosylation reactions can be affected by the presence of electron-donor substituents in the aromatic ring, as demonstrated in the study of glycosylation reactions with "methyl-2,3-di-O-acetyl-beta-D-xylopyranoside triarylmethyl ethers" .

Physical and Chemical Properties Analysis

The physical properties such as crystal density and molecular conformation are well-characterized for similar compounds. For example, the crystal density of "isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-D-xylopyranoside" is reported to be 1.264 g/cm³ . The chemical properties, such as reactivity of the azide group and the influence of acetyl groups on the reactivity and stereochemistry of glycosylation reactions, are also of interest. The presence of acetyl groups can affect the solubility and reactivity of the sugar derivatives, which is crucial for their use in synthetic chemistry .

Scientific Research Applications

Click Chemistry and Triazole Synthesis

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is utilized in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is regioselective for 1,4-disubstituted 1,2,3-triazoles, which are significant due to their stability and wide range of biological activities. The process is notable for its high yield, selectivity, and the ability to proceed under mild conditions, making it an essential tool in drug discovery and the development of new materials (Kaushik et al., 2019).

Antioxidant Activity Analysis

In the context of analyzing antioxidant activity, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide may be involved in the synthesis of compounds used in various assays. These include the ORAC, HORAC, TRAP, and TOSC tests, which are based on the transfer of a hydrogen atom, and electron transfer-based tests such as CUPRAC and FRAP. The compound's role in synthesizing analytes or intermediates for these assays underscores its importance in biochemical research focused on understanding oxidative stress and developing antioxidant therapies (Munteanu & Apetrei, 2021).

Development of Energetic Materials

Research into high-energy density materials (HEDMs) also employs azides like 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide for the synthesis of azine energetic compounds. These compounds are investigated for their potential applications in propellants and explosives, where they may enhance performance while reducing sensitivity and improving detonation properties. The synthesis and application of these materials require careful handling of azides, which are key intermediates in generating nitrogen-rich heterocycles (Yongjin & Shuhong, 2019).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the synthesis of triazole derivatives, including those derived from 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, is of particular interest due to their broad spectrum of biological activities. These activities range from antimicrobial and antifungal to anti-inflammatory, antiviral, and anticancer properties. The versatility of triazoles makes them valuable scaffolds for designing new therapeutic agents (Ohloblina, 2022).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAJKBXVWKPVDF-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369332
Record name ST50306943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

CAS RN

53784-33-1
Record name ST50306943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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